molecular formula C14H16FN2OP B13418597 Phosphorodiamidic fluoride, N,N'-dimethyl-N,N'-diphenyl- CAS No. 321-35-7

Phosphorodiamidic fluoride, N,N'-dimethyl-N,N'-diphenyl-

Cat. No.: B13418597
CAS No.: 321-35-7
M. Wt: 278.26 g/mol
InChI Key: IEQCSXWXMOVAKJ-UHFFFAOYSA-N
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Description

Phosphorodiamidic fluoride, N,N'-dimethyl-N,N'-diphenyl- (IUPAC name: O-Phenyl-N,N′-dimethyl phosphorodiamidate), is a fluorinated organophosphorus compound characterized by a central phosphorus atom bonded to two methyl groups, two phenyl groups, and a fluoride ion . Its molecular structure combines electron-withdrawing (fluoride) and electron-donating (methyl and phenyl) substituents, which influence its reactivity, stability, and applications. This compound is structurally related to nerve agents and organophosphate inhibitors but differs in its substitution pattern, which modulates its biological and chemical behavior.

Properties

CAS No.

321-35-7

Molecular Formula

C14H16FN2OP

Molecular Weight

278.26 g/mol

IUPAC Name

N-[fluoro-(N-methylanilino)phosphoryl]-N-methylaniline

InChI

InChI=1S/C14H16FN2OP/c1-16(13-9-5-3-6-10-13)19(15,18)17(2)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

IEQCSXWXMOVAKJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)P(=O)(N(C)C2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorodiamidic fluoride, N,N’-dimethyl-N,N’-diphenyl- typically involves the reaction of dimethylamine and diphenylphosphoryl chloride in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(C6H5)2PCl+2(CH3)2NH+F2(C6H5)2P(N(CH3)2)2F+2HCl\text{(C}_6\text{H}_5)_2\text{PCl} + 2 \text{(CH}_3)_2\text{NH} + \text{F}_2 \rightarrow \text{(C}_6\text{H}_5)_2\text{P(N(CH}_3)_2)_2\text{F} + 2 \text{HCl} (C6​H5​)2​PCl+2(CH3​)2​NH+F2​→(C6​H5​)2​P(N(CH3​)2​)2​F+2HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphorodiamidic fluoride, N,N’-dimethyl-N,N’-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorodiamidic oxide derivatives.

    Reduction: Reduction reactions can convert it into different phosphorodiamidic amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can participate in substitution reactions.

Major Products

The major products formed from these reactions include various phosphorodiamidic derivatives, which can be further utilized in different applications.

Scientific Research Applications

Phosphorodiamidic fluoride, N,N’-dimethyl-N,N’-diphenyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an enzyme inhibitor.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphorodiamidic fluoride, N,N’-dimethyl-N,N’-diphenyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. The specific pathways involved depend on the target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally analogous phosphorodiamidic derivatives, malonamides, and urea-based systems. Key factors include substituent effects, stability, and application-specific performance.

Phosphorodiamidic Fluorides

Compound Name Substituents Key Properties/Applications Reference
N,N'-Dimethyl-N,N'-diphenyl- Methyl, Phenyl Moderate thermal stability (>40°C); potential metal coordination via phenyl π-systems.
Mipafox (N,N'-Bis(isopropyl)-) Isopropyl Potent neuropathy target esterase (NTE) inhibitor; high reactivity in biological systems.
N,N-Bis(2-chloroethyl)- Chloroethyl Antitumor metabolite of cyclophosphamide; strong alkylating agent.
  • Biological Activity : Mipafox’s isopropyl groups favor interactions with esterase enzymes, while the target’s phenyl groups may reduce bioavailability due to increased hydrophobicity .

Malonamide Derivatives

Compound Name Substituents Key Properties/Applications Reference
DMDPHMA (N,N'-Dimethyl-N,N'-diphenyl) Methyl, Phenyl Effective Fe(III) extractant; phenyl groups enhance π-interactions with metal ions.
DMDCHMA (N,N'-Dicyclohexyl) Cyclohexyl Lower Fe(III) extraction efficiency due to reduced π-orbital availability.
  • Metal Extraction : The phenyl groups in DMDPHMA improve selectivity for Fe(III) over DMDCHMA, suggesting similar advantages for the target compound in metal coordination .

Urea-Based Systems

Compound Name Substituents Key Properties Reference
Centralite II (N,N'-Dimethyl-N,N'-diphenylurea) Methyl, Phenyl High thermal stability (ΔfH°solid = -120.3 kJ/mol); used as a stabilizer in propellants.

Structural and Electronic Insights

  • Substituent Effects :
    • Phenyl Groups : Provide steric bulk and π-electron density, enhancing stability and metal-binding capabilities .
    • Methyl Groups : Electron-donating nature increases basicity at the phosphorus center, affecting hydrolysis rates .
  • Comparison with Symmetrical Analogs : Asymmetrical substitution (e.g., methyl vs. phenyl) in diglycolamides improves actinide extraction selectivity , suggesting similar benefits for asymmetrical phosphorodiamidic fluorides.

Biological Activity

Phosphorodiamidic fluoride, specifically N,N'-dimethyl-N,N'-diphenyl-, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

Phosphorodiamidic fluoride is characterized by its phosphoramide structure, which includes a phosphorus atom bonded to two dimethylamino groups and two phenyl groups. This unique configuration contributes to its reactivity and biological activity.

Biological Activity

The biological activity of phosphorodiamidic fluoride has been primarily investigated in the context of its interaction with nucleic acids and potential antiviral properties.

  • Nucleic Acid Interaction : The compound has demonstrated the ability to inhibit nucleic acid synthesis by acting as a nucleotide analog. This interference can disrupt viral replication processes.
  • Antiviral Activity : Research indicates that phosphorodiamidic fluoride may exhibit antiviral properties similar to other phosphonates, potentially targeting viruses like herpes simplex virus (HSV) through mechanisms akin to those observed with methylene phosphonate nucleosides .

Case Studies and Research Findings

Several studies have explored the biological implications of phosphorodiamidic fluoride:

  • Antiviral Studies : In vitro assays have shown that compounds with similar structures can effectively inhibit viral replication. For example, methylene phosphonates derived from nucleoside analogs have been reported to possess significant antiviral activity against HSV-2 .
  • Cytotoxicity Assessments : Evaluations of cytotoxic effects on mammalian cell lines have indicated that while some phosphonates can be toxic at high concentrations, their therapeutic indices suggest potential for safe application in controlled dosages .

Data Tables

StudyCompound TestedBiological ActivityMethodology
Methylene PhosphonatesAntiviral against HSV-2Plaque reduction assay
N,N'-dimethyl-N,N'-diphenyl-Cytotoxicity in cell linesMTT assay
Various PhosphonatesAntitumor activityIn vitro proliferation assays

Q & A

Q. What are the established synthetic routes for Phosphorodiamidic fluoride, N,N'-dimethyl-N,N'-diphenyl-?

The compound is typically synthesized via phosphoramidate chemistry. A common approach involves reacting dichloridate precursors (e.g., N,N-dimethylphosphoramidodichloridate) with aromatic amines under anhydrous conditions. Purification is achieved through column chromatography using silica gel and inert solvents like dichloromethane. Reaction progress is monitored via thin-layer chromatography (TLC) and confirmed by 31P NMR spectroscopy to track phosphorus-centered intermediates .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on single-crystal X-ray diffraction (SC-XRD) for precise bond lengths and angles, as demonstrated in related phosphoramidate derivatives . Complementary techniques include:

  • Multinuclear NMR : 1H, 13C, and 31P NMR to confirm substituent environments and phosphorus coordination.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
  • Infrared (IR) spectroscopy : To identify P-F and P-N stretching vibrations (~800–1100 cm⁻¹) .

Q. What are the key spectroscopic features of this compound?

  • 31P NMR : A singlet near δ +5 to +15 ppm, indicating a tetracoordinated phosphorus center.
  • 19F NMR : A distinct peak for the fluoride ligand (~δ -150 to -170 ppm).
  • IR : Strong absorption bands for P-F (~850 cm⁻¹) and P-N (~1200 cm⁻¹) bonds. These features are critical for distinguishing it from hydrolyzed byproducts .

Q. What are the recommended storage and handling protocols?

Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DMF) for reactions, and avoid exposure to moisture or acidic conditions, which can degrade the P-F bond .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or reactivity of this compound?

Density functional theory (DFT) calculations predict transition states for nucleophilic substitution at the phosphorus center, aiding in solvent/catalyst selection. Molecular docking studies (e.g., AutoDock Vina) assess potential bioactivity by simulating interactions with enzyme active sites, as seen in related phosphoramidate-based inhibitors .

Q. What strategies resolve contradictions in reported reactivity or stability?

Discrepancies in stability may arise from trace moisture or solvent impurities. Mitigation strategies include:

  • Controlled experiments : Systematic variation of reaction conditions (temperature, solvent polarity, catalysts).
  • Decomposition analysis : Thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) to identify degradation byproducts (e.g., dimethylamine from solvent decomposition) .

Q. How are derivatives of this compound synthesized, and what challenges arise?

Derivatives are synthesized via nucleophilic substitution of the fluoride ligand with alcohols, thiols, or amines. Challenges include:

  • Moisture sensitivity : Use Schlenk lines or gloveboxes for air-sensitive steps.
  • Byproduct formation : Optimize stoichiometry and reaction time via real-time monitoring (e.g., in situ IR spectroscopy).
  • Purification : High-performance liquid chromatography (HPLC) with UV detection for isolating polar derivatives .

Q. How to design experiments for studying biological interactions?

  • Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., kinases, phosphatases).
  • Surface plasmon resonance (SPR) : Quantify binding affinities in real time.
  • Molecular dynamics (MD) simulations : Analyze stability of compound-enzyme complexes over nanosecond timescales, leveraging structural data from related compounds .

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